molecular formula C16H17NO4S B1434558 Coumarin 498 CAS No. 87331-48-4

Coumarin 498

Cat. No.: B1434558
CAS No.: 87331-48-4
M. Wt: 319.4 g/mol
InChI Key: DPJWIXMOCGJKDG-UHFFFAOYSA-N
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Description

benzopyrano[6,7,8-ij]quinolizin-11-one, is a fluorescent dye belonging to the coumarin family. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a quinolizinone moiety. Coumarin 498 is widely used in various scientific fields due to its excellent photophysical properties, including high fluorescence quantum yield and photostability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin 498 typically involves the Pechmann condensation reaction, which is a classical method for the preparation of coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include the use of sulfuric acid or aluminum chloride as catalysts, and the reaction is carried out at elevated temperatures to facilitate the formation of the coumarin ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst. This method is advantageous due to its mild reaction conditions and high yields. Additionally, the use of microwave-assisted synthesis has been explored to further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Coumarin 498 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrocoumarins.

    Substitution: this compound can undergo substitution reactions, particularly at the C-3 and C-4 positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its superior photostability and high fluorescence quantum yield, making it particularly suitable for long-term imaging and detection applications. Its unique structure also allows for versatile chemical modifications, enhancing its applicability in various scientific fields .

Biological Activity

Coumarin 498, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is part of the coumarin family, characterized by a benzopyrone structure. This compound exhibits properties such as high bioavailability and solubility in organic solvents, which enhance its potential for therapeutic applications .

Antioxidant Activity

Mechanism of Action : Coumarins are known for their ability to scavenge free radicals and reactive oxygen species (ROS). This compound has shown significant antioxidant activity, which can be attributed to its ability to chelate metal ions and inhibit oxidative stress.

Research Findings : In vitro studies have demonstrated that coumarin derivatives exhibit strong hydroxyl radical scavenging activity. For instance, the IC50 values for coumarin derivatives ranged from 0.09 to 0.12 mg/mL, indicating potent antioxidant capabilities .

Anticancer Activity

In Vitro Studies : Numerous studies have reported the anticancer effects of coumarin derivatives on various human cancer cell lines. For example, this compound has been evaluated against prostate cancer cell lines (PC3 and DU145), showing a dose-dependent inhibition of cell proliferation with IC50 values indicating significant cytotoxicity .

Case Study : A study on the effect of prenylated coumarins indicated that these compounds could induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest at the G0/G1 phase. Specifically, this compound was found to inhibit lipoxygenase enzymes involved in tumor progression .

Antimicrobial Activity

Coumarin derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Biological Activity Mechanism IC50 Values / Observations
AntioxidantScavenging ROSIC50 = 0.09–0.12 mg/mL
AnticancerInduces apoptosis; inhibits cell proliferationIC50 values vary by cell line (e.g., PC3)
AntimicrobialDisruption of cell membranesEffective against various pathogens

Properties

IUPAC Name

5-methylsulfonyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-22(19,20)13-9-11-8-10-4-2-6-17-7-3-5-12(14(10)17)15(11)21-16(13)18/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJWIXMOCGJKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key optoelectronic properties of Coumarin 498 and how do these relate to its structure?

A1: this compound is known for its applications in dye lasers [, ]. Research has shown a positive correlation between the contribution of the para-quinoidal resonance state within the molecule and its UV-Vis peak absorption wavelength []. This means that structural modifications influencing this resonance state will directly impact the wavelength at which this compound absorbs and emits light, a crucial factor for its use in lasers. Additionally, studies revealed that electron-donating substituents at the 7-position and electron-withdrawing substituents at the 3- or 4-position cause a redshift in both the UV-Vis peak absorption and lasing wavelengths []. Furthermore, the closer these substituents align with the direction of intramolecular charge transfer (ICT), the greater the spectral shifts and molar extinction coefficients [].

Q2: How does the molecular structure of this compound influence its effectiveness in dye lasers?

A2: The performance of this compound in dye lasers is directly linked to its molecular structure and the resulting photophysical properties [, , ]. For example, a zig-zag optical cavity configuration significantly improved the performance of a this compound dye laser by mitigating the negative effects of thermal lensing and acoustic disturbances []. This design exploited the photophysical properties of this compound, leading to impressive laser outputs and high photon conversion efficiency []. Understanding the relationship between the structure, optoelectronic properties, and laser performance allows for the development of more efficient dye lasers based on this compound and its derivatives.

Q3: What methods are used to characterize and study the photophysical properties of this compound?

A3: Researchers use various methods to analyze this compound. X-ray crystallography provides detailed structural information, which is crucial for understanding the relationship between its structure and optoelectronic properties []. UV-Vis spectroscopy is used to measure its absorption and emission spectra, providing insights into its behavior in response to light []. Quantum-chemical calculations are employed to predict and explain the influence of structural modifications on its optoelectronic properties, allowing for the design of new Coumarin-based dyes with tailored characteristics []. Additionally, techniques like McClure’s method help determine its triplet extinction coefficient, a crucial parameter for laser applications [].

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